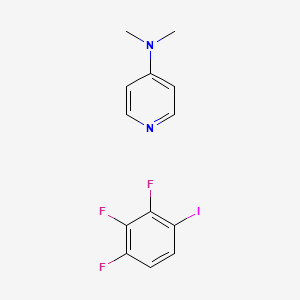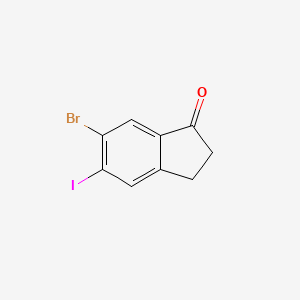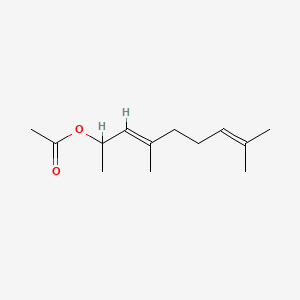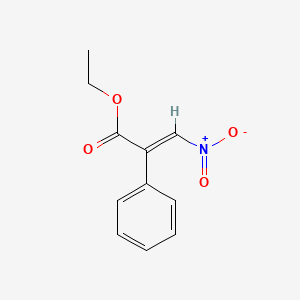
N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-chloroaniline, trifluoromethylpyrimidine, and suitable catalysts.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants.
Continuous flow processes: To ensure consistent quality and yield.
Purification steps: Such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine: Unique due to its trifluoromethyl group.
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine: Lacks the trifluoromethyl group, leading to different chemical properties.
This compound: Similar structure but different substituents.
Highlighting Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
特性
分子式 |
C11H8ClF3N4 |
|---|---|
分子量 |
288.65 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-6-1-3-7(4-2-6)17-9-5-8(16)18-10(19-9)11(13,14)15/h1-5H,(H3,16,17,18,19) |
InChIキー |
ULUQROQIAZNIOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12331648.png)
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione](/img/structure/B12331651.png)
![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine](/img/structure/B12331670.png)





![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)

